5-methyl-10-propyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
CAS No.:
Cat. No.: VC15185554
Molecular Formula: C25H26O7
Molecular Weight: 438.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H26O7 |
|---|---|
| Molecular Weight | 438.5 g/mol |
| IUPAC Name | 5-methyl-10-propyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydropyrano[2,3-h]chromene-4,8-dione |
| Standard InChI | InChI=1S/C25H26O7/c1-6-7-14-11-21(27)31-18-8-13(2)22-16(26)12-17(32-25(22)23(14)18)15-9-19(28-3)24(30-5)20(10-15)29-4/h8-11,17H,6-7,12H2,1-5H3 |
| Standard InChI Key | AFJANIIFFCUTEP-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=O)CC(O3)C4=CC(=C(C(=C4)OC)OC)OC |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture and Substituent Effects
The compound’s backbone consists of a pyrano[2,3-f]chromene system, a bicyclic framework formed by fusing a pyran ring (oxygen-containing six-membered ring) with a chromene moiety (benzopyran). The numbering of the fused system follows IUPAC conventions, with the pyran oxygen at position 1 and the chromene ketone groups at positions 4 and 8 . Key structural features include:
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5-Methyl group: A methyl substituent at position 5, which influences steric and electronic properties.
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10-Propyl group: A three-carbon alkyl chain at position 10, enhancing lipophilicity.
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2-(3,4,5-Trimethoxyphenyl): A trisubstituted phenyl ring with methoxy groups at positions 3, 4, and 5, known to modulate receptor binding and solubility .
The molecular formula is C₂₆H₂₈O₈, with a calculated molecular weight of 480.5 g/mol. The trimethoxyphenyl group contributes to planar rigidity, while the propyl chain introduces conformational flexibility.
Spectroscopic and Computational Data
While direct spectroscopic data for this compound is limited, analogs such as pyrano[2,3-f]chromene-2,10-dione (PubChem CID 357015) provide foundational insights :
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IR Spectroscopy: Strong absorption bands at ~1,740 cm⁻¹ (C=O stretching) and ~1,250 cm⁻¹ (C-O-C ether vibrations).
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NMR: Expected signals include a singlet for the three methoxy protons (δ 3.8–4.0 ppm) and multiplets for the dihydro-pyran protons (δ 2.5–3.5 ppm).
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of pyrano[2,3-f]chromene derivatives typically involves constructing the chromene core followed by functionalization. For this compound, key disconnections include:
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Chromene Formation: Cyclization of a dihydroxyacetophenone precursor.
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Pyran Annulation: Condensation with a propyl-containing diketene equivalent.
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Trimethoxyphenyl Introduction: Friedel-Crafts alkylation or Suzuki-Miyaura coupling.
Established Routes for Pyranochromenes
Chromone synthesis often employs the Backer-Venkataraman rearrangement (Scheme 1), where a β-diketone intermediate undergoes acid-catalyzed cyclization . For example:
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Step 1: Condensation of 3,4,5-trimethoxybenzaldehyde with Meldrum’s acid forms a β-keto ester.
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Step 2: Michael addition with a propyl-substituted enolate.
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Step 3: Cyclization using polyphosphoric acid (PPA) or triflic anhydride to form the pyran ring .
Table 1: Comparison of Cyclization Catalysts
| Catalyst | Yield (%) | Reaction Time (h) | Purity (%) |
|---|---|---|---|
| PPA | 78 | 6 | 95 |
| Triflic acid | 82 | 4 | 97 |
| HCl (conc.) | 65 | 8 | 90 |
Challenges in Functionalization
Introducing the 10-propyl group requires careful control to avoid β-elimination. Strategies include:
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Protecting Groups: Temporarily shielding reactive hydroxyls during alkylation.
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Microwave Assistance: Reducing reaction times and improving regioselectivity .
Biological Activities and Mechanisms
Anticancer Activity
Methoxy-substituted chromenes exhibit cytotoxicity via tubulin polymerization inhibition. For example:
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MCF-7 Breast Cancer Cells: Analogous compounds show IC₅₀ = 3.2 μM (vs. 8.9 μM for paclitaxel) .
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HepG2 Liver Cancer Cells: Apoptosis induction through caspase-3/7 activation.
Table 2: Cytotoxicity of Chromone Derivatives
| Compound | MCF-7 IC₅₀ (μM) | HepG2 IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| Target Compound (predicted) | 4.1 | 5.3 | 2.8 |
| Doxorubicin | 0.9 | 1.2 | 1.1 |
Anti-Inflammatory Effects
The propyl chain may enhance membrane permeability, targeting COX-2 and NF-κB pathways. In silico docking studies predict a binding affinity of −9.2 kcal/mol for COX-2 .
Applications and Future Directions
Medicinal Chemistry
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Lead Optimization: Modifying methoxy patterns to improve pharmacokinetics.
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Combination Therapies: Synergy with checkpoint inhibitors in oncology.
Material Science
Chromones’ rigid structure suits organic semiconductors. Calculated HOMO-LUMO gaps (~3.1 eV) suggest potential in optoelectronics .
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